4-Chloro-6-nitroquinazoline
Overview
Description
4-Chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H4ClN3O2 . It has a molecular weight of 209.59 g/mol . It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-nitroquinazoline consists of 14 heavy atoms . The InChI code for the compound is 1S/C8H4ClN3O2/c9-8-6-3-5 (12 (13)14)1-2-7 (6)10-4-11-8/h1-4H . The compound has a topological polar surface area of 71.6 Ų .Physical And Chemical Properties Analysis
4-Chloro-6-nitroquinazoline is a pale yellow solid with a molecular weight of 209.59 g/mol . It has a topological polar surface area of 71.6 Ų and an XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has no hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications
Field
Application
4-Chloro-6-nitroquinazoline is used in the synthesis of various 4-anilinoquinazoline derivatives such as gefitinib, erlotinib, lapatinib, vandetanib, icotinib, afatinib, and dacomitinib . These derivatives are approved as tyrosine kinase inhibitors (TKI) for the treatment of different cancers in targeted therapies .
Method of Application
The most scalable route for the synthesis of these drugs was reported in two Boehringer Ingelheim patents, in which the title compound, 4,7-dichloro-6-nitroquinazoline, is an important intermediate . The target compound has been fully characterized by melting point, mass-spectrometry, FT-IR, 1H-NMR, and 13C-NMR spectroscopies .
Results or Outcomes
These 4-anilinoquinazoline derivatives have shown significant therapeutic potential in the treatment of various cancers .
Use in Chemical Synthesis
Field
Application
Halogenated quinazolinones and quinazolines, such as 4-Chloro-6-nitroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions . These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
Method of Application
These compounds are functionalized via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives .
Results or Outcomes
The resulting polysubstituted derivatives have potential applications in pharmaceuticals and materials .
Use in Anticancer Agents and Enzyme Inhibitors Synthesis
Field
Application
4-Chloro-6-nitroquinazoline is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Method of Application
The specific methods of application can vary depending on the specific anticancer agent or enzyme inhibitor being synthesized. Typically, this involves various chemical reactions under controlled conditions .
Results or Outcomes
The resulting anticancer agents and enzyme inhibitors have potential therapeutic applications in the treatment of various diseases .
Use in the Preparation of Afatinib
Field
Application
4-Chloro-6-nitroquinazoline is used in the synthesis of afatinib, a powerful second-generation tyrosine kinase inhibitor .
Method of Application
The most scalable route for the synthesis of afatinib was reported in two Boehringer Ingelheim patents, in which 4,7-dichloro-6-nitroquinazoline, a derivative of 4-Chloro-6-nitroquinazoline, is an important intermediate .
Results or Outcomes
Afatinib has shown significant therapeutic potential in the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .
Use in the Synthesis of Biologically Active Compounds
Field
Application
Quinazoline and quinazolinones scaffolds, which can be derived from 4-Chloro-6-nitroquinazoline, are present in a diverse range of biologically active compounds with huge therapeutic potential . This includes anticancer, antimicrobial, antiviral, antituberculosis, antifungal, antimalarial, anti-inflammatory, analgesic, and antidiabetic properties .
Method of Application
The specific methods of application can vary depending on the specific biologically active compound being synthesized. Typically, this involves various chemical reactions under controlled conditions .
Results or Outcomes
The resulting biologically active compounds have potential therapeutic applications in the treatment of various diseases .
Use in the Preparation of Various 4,7-Disubstituted Quinazoline Derivatives
Field
Application
4-Chloro-6-nitroquinazoline is used in the synthesis of various 4,7-disubstituted quinazoline derivatives . These derivatives display high therapeutic potential .
Method of Application
The most scalable route for the synthesis of these derivatives was reported in two Boehringer Ingelheim patents, in which 4,7-dichloro-6-nitroquinazoline, a derivative of 4-Chloro-6-nitroquinazoline, is an important intermediate .
Results or Outcomes
These 4,7-disubstituted quinazoline derivatives have shown significant therapeutic potential in the treatment of various diseases .
Safety And Hazards
Future Directions
While specific future directions for 4-Chloro-6-nitroquinazoline aren’t available, it’s worth noting that quinazoline derivatives have been used to build asymmetrical ether derivatives as inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor-receptor . This suggests potential future applications in the development of new therapeutic agents.
properties
IUPAC Name |
4-chloro-6-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSFEDULGODDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463364 | |
Record name | 4-Chloro-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-nitroquinazoline | |
CAS RN |
19815-16-8 | |
Record name | 4-Chloro-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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